molecular formula C18H22FN3OS B2432395 3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1788534-32-6

3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2432395
CAS No.: 1788534-32-6
M. Wt: 347.45
InChI Key: MKUNBXGIMUSJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture incorporates two pharmaceutically privileged structures: a thiazole ring and a pyrrolidine moiety. The thiazole ring is a versatile heterocycle known for its aromaticity, contributed by sulfur and nitrogen atoms within its five-membered ring, and is a critical scaffold found in a wide array of approved therapeutics and bioactive molecules . Thiazole-containing drugs exhibit diverse biological activities, including antibacterial, antifungal, anticancer, and central nervous system (CNS) effects, as seen in compounds like riluzole and pramipexole . The pyrrolidine ring is another common feature in bioactive compounds and drugs, contributing to structural rigidity and influencing the molecule's interaction with biological targets . The specific research applications for this compound are derived from its constituent parts. The integration of the thiazole ring suggests potential for investigation in areas such as enzyme inhibition, receptor modulation, and antimicrobial or antitumor activity studies . The presence of the pyrrolidine group, often used to fine-tune the pharmacokinetic and pharmacodynamic properties of research molecules, further supports its utility in the design and development of new therapeutic agents . This combination makes this compound a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in drug discovery campaigns. It is supplied as a high-purity compound to ensure reliable and reproducible results in in vitro assays. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses, or for direct personal consumption.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c1-13-11-14(4-6-16(13)19)5-7-17(23)21-12-15-3-2-9-22(15)18-20-8-10-24-18/h4,6,8,10-11,15H,2-3,5,7,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUNBXGIMUSJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2CCCN2C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈FN₃OS

Structural Features

The structural components of the compound include:

  • A 4-fluoro-3-methylphenyl moiety, which may influence its lipophilicity and receptor interactions.
  • A thiazole ring , known for its biological activity, particularly in antimicrobial and anticancer properties.
  • A pyrrolidine group that can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole and pyrrolidine components may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects that can modulate physiological responses .
  • DNA/RNA Interaction : Similar compounds have shown the ability to bind to nucleic acids, affecting gene expression and protein synthesis.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, thiazole derivatives have been documented to possess cytotoxic effects against various cancer cell lines. In one study, thiazole-integrated compounds showed promising results with IC50 values lower than standard treatments like doxorubicin .

Antimicrobial Properties

Thiazole-containing compounds are known for their broad-spectrum antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial and fungal infections. Research has demonstrated that modifications in the phenyl ring can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

Structural FeatureEffect on Activity
Fluorine Substitution Enhances lipophilicity and receptor affinity
Thiazole Ring Essential for cytotoxic and antimicrobial activity
Pyrrolidine Group Increases binding efficacy to target proteins

Modifications in these groups can lead to significant changes in potency and selectivity towards specific biological targets.

Case Study 1: Anticancer Activity

A study investigated several thiazole derivatives, including those similar to the compound of interest. Results indicated that specific substitutions on the phenyl ring improved cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole derivatives. The study found that compounds with a similar backbone exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups significantly enhanced their effectiveness .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives similar to 3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide possess:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
  • Antifungal Activity : Demonstrated efficacy against various fungal pathogens, suggesting potential use in treating fungal infections .

Anticancer Properties

The compound has shown promise as an anticancer agent in various studies:

  • Mechanism of Action : It may inhibit key enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • In Vitro Studies : Evaluations on cancer cell lines (e.g., MCF7 for breast cancer) have indicated significant cytotoxic effects, with certain derivatives exhibiting IC50 values in low micromolar ranges .

Anti-inflammatory Effects

The thiazole and pyrrolidine components contribute to anti-inflammatory properties, making the compound a candidate for further investigation in inflammatory disease models. Research has highlighted its potential to modulate inflammatory pathways, providing a basis for therapeutic applications in conditions like arthritis or other inflammatory disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains, highlighting the superior efficacy of compounds containing the pyrrolidine linkage .
  • Anticancer Screening : In vitro assays demonstrated that the compound significantly inhibited cell growth in estrogen receptor-positive breast cancer cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What advanced techniques characterize solid-state polymorphism?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns of recrystallized batches .
  • DSC/TGA : Identify melting points (∆H) and thermal degradation profiles .
  • Raman microscopy : Map spatial distribution of polymorphs in tablets .

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